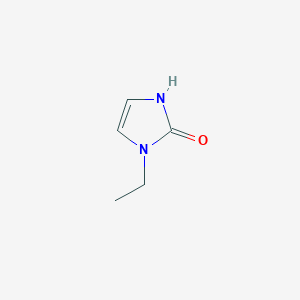

1-ethyl-1,3-dihydro-2H-imidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one involves several innovative methods. For instance, a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employs ethyl tertiary amines as carbon sources under aerobic oxidative conditions. This method is noted for its broad substrate scope and good functional group tolerance, introducing a novel activation mode of ethyl tertiary amines through selective cleavage of C-C and C-N bonds of the ethyl group with molecular oxygen as the terminal oxidant in a one-pot protocol (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, such as 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid dihydrate, has been elucidated through crystallography, showcasing the planar nature of the organic entity and the formation of a three-dimensional network via hydrogen bonding (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

1-Ethyl-1,3-dihydro-2H-imidazol-2-one and its derivatives participate in various chemical reactions. For example, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) serves as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, highlighting the compound's versatility in facilitating efficient, one-pot, three-component syntheses at room temperature (Zang, Su, Mo, Cheng, & Jun, 2010).

Wissenschaftliche Forschungsanwendungen

Biological Activities and Antioxidant Properties

1,3-Dihydro-2H-imidazol-2-ones, including 1-ethyl-1,3-dihydro-2H-imidazol-2-one, are known for their varied biological activities. Specifically, derivatives of this compound exhibit antioxidant properties. Moreover, some derivatives have been identified with pronounced cardiotonic activity, showcasing their potential in therapeutic applications related to heart diseases (Zav’yalov et al., 2004).

Cardiovascular Effects

Research on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one, has indicated potential antihypertensive effects. These compounds have been evaluated for their cardiovascular effects, highlighting their relevance in the development of new therapeutic agents for hypertension (Touzeau et al., 2003).

Corrosion Inhibition

Imidazoline derivatives, including those structurally related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one, have been studied for their corrosion inhibitory properties on mild steel in hydrochloric acid solutions. These studies are crucial for industrial applications, where corrosion prevention is of paramount importance (Zhang et al., 2015).

Synthesis and Chemical Transformations

The compound and its derivatives are subjects of research in the field of organic synthesis, demonstrating versatile reactivity that enables the creation of complex molecules. This includes reactions with ethyl cyanoacetate and aromatic aldehydes, leading to novel compounds with potential application in various fields of chemistry and materials science (Kutasevich et al., 2019).

Catalysis

Ionic liquids containing imidazole structures have been reported to catalyze efficiently one-pot, multi-component syntheses under environmentally friendly conditions. This highlights the role of imidazole derivatives in green chemistry and sustainable chemical processes (Zang et al., 2010).

Eigenschaften

IUPAC Name |

3-ethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRBNZMLWXGVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555270 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

115869-19-7 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)

![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)